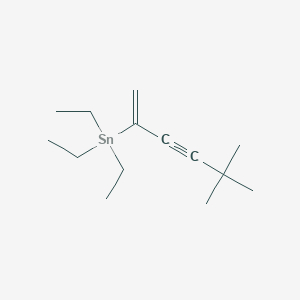
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- is an organotin compound with the molecular formula C14H26Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- typically involves the reaction of triethylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides.
Applications De Recherche Scientifique
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mécanisme D'action
The mechanism by which Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-
- Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)trimethyl-
Uniqueness
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
650605-98-4 |
|---|---|
Formule moléculaire |
C14H26Sn |
Poids moléculaire |
313.07 g/mol |
Nom IUPAC |
5,5-dimethylhex-1-en-3-yn-2-yl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1H2,2-4H3;3*1H2,2H3; |
Clé InChI |
XFGLALSOEQCGFH-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C(=C)C#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















